molecular formula C9H9N3O B12837734 1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one

1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one

Cat. No.: B12837734
M. Wt: 175.19 g/mol
InChI Key: BAZGRAMEAFCOGF-UHFFFAOYSA-N
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Description

1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold in various scientific research applications.

Preparation Methods

The synthesis of 1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-methylimidazo[1,2-a]pyrazine with ethanone derivatives in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Halogenation reactions using bromine or iodine can substitute hydrogen atoms on the imidazo[1,2-a]pyrazine ring, forming halogenated derivatives.

Common reagents and conditions for these reactions include organic solvents like chloroform or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxo, reduced, and halogenated derivatives of this compound.

Scientific Research Applications

1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studying enzyme interactions and as a probe for biochemical assays.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is used in developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one can be compared with other similar compounds, such as:

    2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.

    Imidazo[1,2-a]pyrimidine: Used in medicinal chemistry for developing antiviral drugs.

    Imidazo[1,2-a]pyrazine derivatives: These compounds share similar biological activities but differ in their specific applications and potency.

The uniqueness of this compound lies in its specific structure, which allows for diverse modifications and applications in various fields of research.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(2-methylimidazo[1,2-a]pyrazin-3-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6-9(7(2)13)12-4-3-10-5-8(12)11-6/h3-5H,1-2H3

InChI Key

BAZGRAMEAFCOGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CN=CC2=N1)C(=O)C

Origin of Product

United States

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